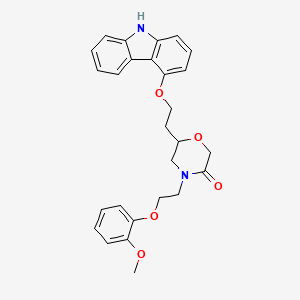

SOICR-IN-1

Description

Properties

Molecular Formula |

C27H28N2O5 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

6-[2-(9H-carbazol-4-yloxy)ethyl]-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one |

InChI |

InChI=1S/C27H28N2O5/c1-31-23-10-4-5-11-24(23)33-16-14-29-17-19(34-18-26(29)30)13-15-32-25-12-6-9-22-27(25)20-7-2-3-8-21(20)28-22/h2-12,19,28H,13-18H2,1H3 |

InChI Key |

VANQAPUAZCJPGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCCN2CC(OCC2=O)CCOC3=CC=CC4=C3C5=CC=CC=C5N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Homo-VK-II-36; Homo VK II 36; HomoVKII36; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Store Overload-Induced Calcium Release (SOICR)

Introduction

Initial searches for a specific molecule designated "SOICR-IN-1" did not yield any results in the current scientific literature. It is possible that this is a novel, unpublished, or internal compound name. Therefore, this technical guide will focus on the mechanism of Store Overload-Induced Ca2+ Release (SOICR) , a critical pathophysiological process that "this compound" would presumably inhibit. Understanding the intricacies of SOICR is fundamental for researchers, scientists, and drug development professionals working on therapies for conditions like cardiac arrhythmias.

SOICR is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum (SR) in cardiomyocytes, occurs when the luminal Ca2+ concentration reaches a critical threshold.[1][2][3] This process is a primary trigger for delayed afterdepolarizations, which can lead to life-threatening cardiac arrhythmias, including catecholaminergic polymorphic ventricular tachycardia (CPVT) and potentially other forms of ventricular tachyarrhythmias.[1][2][4]

Core Mechanism of SOICR

The central molecular player in SOICR is the cardiac ryanodine receptor (RyR2) , a large ion channel complex responsible for releasing Ca2+ from the SR.[1][2][4] The inappropriate opening of RyR2 during diastolic phases of the cardiac cycle, when intracellular Ca2+ should be low, is the hallmark of SOICR.

The mechanism is initiated by an excessive accumulation of Ca2+ within the SR, a condition known as "store overload." While RyR2 is well-known to be activated by cytosolic Ca2+ in a process called Ca2+-induced Ca2+ release (CICR), SOICR is specifically triggered by high concentrations of luminal Ca2+ (Ca2+ within the SR).[1] Evidence suggests that RyR2 possesses a distinct luminal Ca2+ sensing mechanism, structurally separate from its cytosolic Ca2+ activation site.[1] A proposed "store-sensing gate" within the helix bundle crossing of the RyR2 protein directly detects the elevated luminal Ca2+ levels, leading to channel opening and the spontaneous release of Ca2+.[1]

Mutations in RyR2 and associated proteins like calsequestrin (CASQ2) and triadin are often linked to a reduced threshold for SOICR, making the channel more sensitive to luminal Ca2+ and thus more prone to spontaneous opening.[2][3][4]

Signaling Pathway of SOICR

The signaling cascade of SOICR is a critical process in both normal physiology and pathophysiology. The following diagram illustrates the key steps leading to a SOICR event.

Caption: Signaling pathway of Store Overload-Induced Ca2+ Release (SOICR).

Quantitative Data on SOICR Modulation

The propensity for SOICR can be modulated by various factors, including genetic mutations and pharmacological agents. The following table summarizes key findings from cellular studies.

| Modulator | Model System | Effect on SOICR | Quantitative Observation | Reference |

| CPVT Mutations (e.g., R4496C, N4104K) | HEK293 cells expressing mutant RyR2 | Increased propensity | Ca2+ oscillations observed at lower extracellular Ca2+ concentrations compared to wild-type. | [4][5] |

| Caffeine (low concentration) | HEK293 cells expressing RyR2(wt) | Increased sensitivity | In the presence of 0.3 mM caffeine, Ca2+ oscillations were detected at 0.1-0.2 mM extracellular Ca2+, concentrations at which they were absent without caffeine. | [4] |

| Triadin | HEK293 cells co-expressing RyR2 and triadin | Decreased propensity | Increased the SR calcium threshold at which SOICR occurred. | [2] |

| RyR2 Mutation E4872A/Q | HEK293 and HL-1 cardiac cells | Abolished SOICR | Expression of these mutations essentialy eliminated store overload-induced Ca2+ oscillations. | [1] |

Experimental Protocols for Studying SOICR

The study of SOICR relies on precise experimental techniques to monitor intracellular calcium dynamics. A common approach involves the use of fluorescent Ca2+ indicators in live cells.

Protocol: Single-Cell Cytosolic Ca2+ Imaging in HEK293 Cells

This protocol is adapted from methodologies described in studies of RyR2-mediated SOICR.[4][5]

-

Cell Culture and Induction:

-

Culture stable, inducible HEK293 cell lines expressing wild-type or mutant RyR2 on glass coverslips.

-

Induce protein expression by adding tetracycline to the culture medium for a specified period (e.g., 12-24 hours) prior to the experiment.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer (e.g., Krebs-Ringer-Hepes, KRH) containing a fluorescent Ca2+ indicator such as Fura-2 acetoxymethyl (Fura-2 AM) at a concentration of approximately 5 µM.

-

Incubate the cells with the Fura-2 AM solution for 20-30 minutes at room temperature, protected from light.

-

After incubation, wash the cells with fresh KRH buffer to remove excess dye.

-

-

Perfusion and Data Acquisition:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging and a perfusion system.

-

Continuously perfuse the cells with KRH buffer. To induce SOICR, incrementally increase the concentration of extracellular CaCl2 in the perfusion buffer (e.g., from 0 mM to 0.1, 0.2, 0.5, 1.0 mM).

-

Excite Fura-2 sequentially at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Record the fluorescence ratio over time from individual cells to detect spontaneous Ca2+ oscillations, which are indicative of SOICR events.

-

-

Data Analysis:

-

Analyze the traces of F340/F380 ratios to determine the frequency and amplitude of Ca2+ oscillations under different extracellular Ca2+ conditions.

-

The percentage of cells exhibiting oscillations at a given extracellular Ca2+ concentration is a measure of the propensity for SOICR.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental protocol described above.

Caption: Workflow for studying SOICR using single-cell calcium imaging.

References

- 1. The Ryanodine Receptor Store Sensing Gate Controls Ca2+ Waves and Ca2+ Triggered Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. Store overload-induced Ca2+ release as a triggering mechanism for CPVT and MH episodes caused by mutations in RYR and CASQ genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RyR2 mutations linked to ventricular tachycardia and sudden death reduce the threshold for store-overload-induced Ca2+ release (SOICR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Role of SOICR Inhibition in Cardiac Arrhythmia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store Overload-Induced Ca2+ Release (SOICR) is a critical cellular process implicated in the pathogenesis of cardiac arrhythmias. This phenomenon, primarily mediated by the cardiac ryanodine receptor (RyR2), involves the spontaneous release of calcium from the sarcoplasmic reticulum under conditions of calcium overload. Such unregulated calcium release can lead to delayed afterdepolarizations and triggered arrhythmias. Consequently, the inhibition of SOICR has emerged as a promising therapeutic strategy for the management of cardiac rhythm disorders. This technical guide provides a comprehensive overview of the role of SOICR in cardiac arrhythmia, with a focus on the mechanisms of its inhibition and the experimental methodologies employed in this area of research. While the specific compound "SOICR-IN-1" does not correspond to a known inhibitor in published literature, this document will serve as a detailed resource on the broader class of SOICR inhibitors and their investigation.

The SOICR Signaling Pathway in Cardiomyocytes

Store Overload-Induced Ca2+ Release is a pathological cascade that disrupts the normal excitation-contraction coupling in cardiomyocytes. The central event is the dysregulation of the RyR2 channel, leading to diastolic Ca2+ leakage from the sarcoplasmic reticulum (SR).

Known Inhibitors of SOICR and RyR2

Several pharmacological agents have been identified that can inhibit SOICR by targeting the RyR2 channel. These compounds are invaluable tools for research and hold therapeutic potential.

| Compound | Mechanism of Action | Reported IC50 | Key Findings in Arrhythmia Models |

| Dantrolene | Stabilizes the closed state of RyR2, reducing Ca2+ leak. | Not consistently reported | Reduces ventricular arrhythmias in murine models of hypokalaemia and heart failure.[1][2] |

| VKII-86 | A carvedilol analogue that inhibits RyR2. | Not specified | Prevents hypokalaemia-induced ventricular arrhythmias in mice.[1] |

| Flecainide | Class I antiarrhythmic that directly inhibits RyR2 open probability. | Not specified | Effective in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).[3] |

| Tetracaine | Local anesthetic that inhibits RyR2 at higher concentrations. | Not specified | Increases the threshold for SOICR in cellular models.[4] |

Experimental Protocols for Studying SOICR

The investigation of SOICR and its inhibitors requires specialized experimental techniques to measure intracellular calcium dynamics and cellular electrophysiology.

Single-Cell Cytosolic Ca2+ Imaging

This method allows for the direct visualization and quantification of SOICR events in isolated cardiomyocytes or cell lines expressing RyR2.

Objective: To measure the frequency and amplitude of spontaneous Ca2+ transients indicative of SOICR.

Methodology:

-

Cell Preparation: Isolate primary cardiomyocytes or culture HEK293 cells stably expressing RyR2.

-

Dye Loading: Incubate cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.

-

Induction of SOICR: Perfuse cells with a high extracellular Ca2+ solution to induce SR Ca2+ overload.

-

Image Acquisition: Use a fluorescence microscope equipped with a high-speed camera to capture time-lapse images of the cells.

-

Data Analysis: Quantify changes in fluorescence intensity over time to determine the frequency and amplitude of Ca2+ waves or sparks.

Luminal SR Ca2+ Measurement using FRET-based Sensors

This technique provides a more direct assessment of the SR Ca2+ load and the threshold for SOICR.

Objective: To measure the SR Ca2+ concentration at which SOICR is initiated.

Methodology:

-

Transfection: Transfect cells with a genetically encoded, FRET-based Ca2+ sensor targeted to the endoplasmic/sarcoplasmic reticulum (e.g., D1ER).

-

Induction of SOICR: Perfuse cells with increasing concentrations of extracellular Ca2+ to gradually load the SR.

-

FRET Imaging: Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the FRET ratio to determine the luminal SR Ca2+ concentration. The point at which spontaneous Ca2+ release events are observed determines the SOICR threshold.

Experimental Workflow for Inhibitor Screening

A systematic approach is necessary to evaluate the efficacy of potential SOICR inhibitors.

Future Directions and Conclusion

The inhibition of SOICR represents a targeted and promising approach for the development of novel antiarrhythmic drugs. While the specific entity "this compound" remains unidentified in the current scientific literature, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and evaluation of new SOICR inhibitors. Future research will likely focus on developing highly specific RyR2 inhibitors with favorable pharmacokinetic profiles and minimal off-target effects. The continued exploration of the molecular mechanisms governing SOICR will undoubtedly unveil new therapeutic targets and pave the way for more effective treatments for cardiac arrhythmias.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ryanodine receptor 2 inhibition reduces dispersion of cardiac repolarization, improves contractile function, and prevents sudden arrhythmic death in failing hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases | Annual Reviews [annualreviews.org]

- 4. pnas.org [pnas.org]

introduction to SOICR pathway in cardiomyocytes

An In-Depth Technical Guide to the Store-Overload Induced Calcium Release (SOICR) Pathway in Cardiomyocytes

Introduction

In the intricate landscape of cardiomyocyte calcium (Ca²⁺) signaling, the precise control of intracellular Ca²⁺ concentration is paramount for normal cardiac function. Beyond the well-established mechanism of excitation-contraction coupling (ECC), other Ca²⁺ handling processes play critical roles in both physiological and pathological contexts. One such crucial pathway is the Store-Overload Induced Calcium Release (SOICR) . This technical guide provides a comprehensive overview of the SOICR pathway, its molecular underpinnings, its role in cardiac disease, and the experimental approaches used to investigate it.

It is critical to distinguish SOICR from another Ca²⁺ entry pathway known as Store-Operated Calcium Entry (SOCE). While both are related to the Ca²⁺ content of the sarcoplasmic reticulum (SR), their activation triggers and molecular machinery are distinct. SOCE is activated by the depletion of SR Ca²⁺ stores, leading to Ca²⁺ influx from the extracellular space, a process mediated by STIM1 and Orai1 proteins. In contrast, SOICR is triggered by SR Ca²⁺ overload, resulting in spontaneous Ca²⁺ release from the SR into the cytosol. The central player in SOICR is the cardiac ryanodine receptor (RyR2). This guide will focus exclusively on the SOICR pathway.

The clinical relevance of SOICR is profound, as its dysregulation is a primary mechanism underlying life-threatening cardiac arrhythmias, including Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Understanding the SOICR pathway is therefore essential for researchers, scientists, and drug development professionals working to unravel the complexities of cardiac arrhythmogenesis and develop novel therapeutic strategies.

The Core Mechanism of SOICR

SOICR is a phenomenon whereby the RyR2, the primary Ca²⁺ release channel on the SR membrane, opens spontaneously when the concentration of Ca²⁺ within the SR lumen reaches a critical threshold. This process is independent of the membrane depolarization that triggers Ca²⁺ release during normal ECC.

The key components of the SOICR pathway are:

-

Sarcoplasmic Reticulum (SR): The primary intracellular Ca²⁺ store in cardiomyocytes.

-

Ryanodine Receptor 2 (RyR2): A large conductance Ca²⁺ channel embedded in the SR membrane. It is responsible for releasing Ca²⁺ to initiate muscle contraction.

-

Luminal Ca²⁺: The free Ca²⁺ concentration within the SR.

The central tenet of SOICR is the sensitivity of RyR2 to luminal Ca²⁺. The RyR2 channel possesses a luminal Ca²⁺ sensing mechanism. When SR Ca²⁺ levels are within the normal physiological range, RyR2 remains predominantly closed during diastole. However, under conditions of SR Ca²⁺ overload, the increased luminal Ca²⁺ concentration activates RyR2 from its luminal side, leading to a spontaneous release of Ca²⁺ into the cytosol. This release can manifest as Ca²⁺ sparks, which can propagate as Ca²⁺ waves throughout the cell.

Recent studies have identified a specific region within the RyR2 protein, the helix bundle crossing, that acts as a store-sensing gate. A point mutation in this region (E4872A) has been shown to abolish luminal Ca²⁺ activation of RyR2, thereby preventing SOICR. This highlights the intrinsic nature of the luminal Ca²⁺ sensor within the RyR2 channel itself.

SOICR Signaling Pathway

The sequence of events in the SOICR pathway can be summarized as follows:

-

SR Ca²⁺ Overload: Various physiological or pathological stimuli, such as β-adrenergic stimulation, can lead to an increase in SR Ca²⁺ content.

-

Luminal Ca²⁺ Sensing: The elevated luminal Ca²⁺ is detected by the luminal Ca²⁺ sensor of the RyR2 channel.

-

RyR2 Activation: This sensing triggers a conformational change in RyR2, leading to channel opening.

-

Spontaneous Ca²⁺ Release: Ca²⁺ is released from the SR into the cytosol, leading to a localized increase in cytosolic Ca²⁺ concentration (Ca²⁺ spark).

-

Propagation: If the SR Ca²⁺ load is sufficiently high, this initial release can trigger neighboring RyR2 channels to open, leading to a propagating Ca²⁺ wave.

-

Arrhythmogenic Consequences: The spontaneous diastolic Ca²⁺ release can activate the Na⁺/Ca²⁺ exchanger, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias.

SOICR-IN-1: A Technical Guide for the Investigation of Calcium Sparks and Waves

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "SOICR-IN-1". This technical guide, therefore, presents a comprehensive overview of the principles and methodologies for studying calcium sparks and waves through the inhibition of Store-Overload-Induced Ca2+ Release (SOICR), a critical mechanism in cellular calcium signaling. For the purpose of this guide, we will use the designation "this compound" to represent a hypothetical, selective inhibitor of this pathway. The quantitative data and experimental protocols provided are representative examples based on known inhibitors of related calcium signaling pathways, such as Store-Operated Calcium Entry (SOCE) inhibitors.

Introduction to SOICR and its Role in Calcium Signaling

Store-Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum (SR), is triggered when the luminal Ca2+ concentration exceeds a certain threshold.[1][2][3] This process is primarily mediated by ryanodine receptors (RyRs), which are large conductance Ca2+ channels embedded in the SR membrane.[1][3][4]

SOICR plays a crucial role in both physiological and pathological processes. In cardiac myocytes, for instance, SOICR can lead to Ca2+ waves, which are propagating waves of elevated intracellular Ca2+.[1][5] While involved in normal excitation-contraction coupling, aberrant SOICR can contribute to cardiac arrhythmias.[1][2][3] The study of SOICR is therefore of significant interest in understanding fundamental cellular processes and in the development of therapeutics for a range of diseases.

Calcium sparks are localized, elementary Ca2+ release events from the SR through a small cluster of RyRs.[4][6][7] They are the building blocks of global Ca2+ signals. Spontaneous calcium sparks can be a manifestation of SOICR.[4] The summation of many sparks in a coordinated manner gives rise to a global intracellular Ca2+ transient, which is essential for processes like muscle contraction.[4][6] Uncontrolled spark activity can lead to the formation of propagating calcium waves .[1][5]

This compound: A Tool for Modulating Calcium Dynamics

A selective inhibitor of SOICR, herein referred to as this compound, would be an invaluable tool for dissecting the roles of SOICR in cellular signaling. By specifically blocking this pathway, researchers can investigate the consequences on calcium spark frequency, amplitude, and kinetics, as well as the initiation and propagation of calcium waves. Such a tool is critical for understanding the molecular mechanisms underlying these events and for identifying potential drug targets.

While a specific molecule named this compound is not documented, inhibitors of Store-Operated Calcium Entry (SOCE) have been identified and characterized.[8][9][10][11] SOCE is another important Ca2+ entry pathway, and its inhibitors can indirectly affect store Ca2+ levels and, consequently, SOICR. For instance, a known SOCE inhibitor, referred to as "SOCE inhibitor 1", has an IC50 of 4.4 μM.[8][11]

Quantitative Data for a Representative SOICR Inhibitor

The following tables summarize hypothetical quantitative data for "this compound", based on the expected effects of a potent and selective SOICR inhibitor on calcium signaling parameters.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| IC50 for SOICR Inhibition | 2.5 µM | Determined in HEK293 cells expressing RyR2, measuring reduction in spontaneous Ca2+ oscillations. |

| Selectivity vs. SOCE | > 20-fold | Minimal inhibition of thapsigargin-induced store-operated calcium entry at concentrations up to 50 µM. |

| Selectivity vs. L-type Ca2+ Channels | > 50-fold | No significant effect on depolarization-induced Ca2+ influx in cardiomyocytes at concentrations up to 125 µM. |

| Plasma Stability | Good | Demonstrates stability in plasma, suitable for in vivo studies.[8] |

Table 2: Effects of this compound on Calcium Sparks and Waves in Cardiomyocytes

| Parameter | Control | 5 µM this compound | 10 µM this compound |

| Ca2+ Spark Frequency (events/100 µm/s) | 12.5 ± 1.8 | 6.2 ± 0.9 | 2.1 ± 0.5 |

| Ca2+ Spark Amplitude (F/F0) | 1.8 ± 0.2 | 1.7 ± 0.2 | 1.6 ± 0.3 |

| Ca2+ Wave Incidence (%) | 85% | 30% | 5% |

| Ca2+ Wave Velocity (µm/s) | 110 ± 15 | 65 ± 10 | N/A |

Experimental Protocols

Cell Preparation and Culture

-

Cell Culture: Culture primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing RyR2) on glass-bottom dishes suitable for high-resolution microscopy.

-

Transfection (if applicable): For cell lines, transfect with the appropriate RyR2 construct and a genetically encoded calcium indicator like GCaMP6f.[12][13]

Calcium Imaging Protocol

This protocol outlines the steps for imaging calcium sparks and waves using a fluorescent calcium indicator.

-

Dye Loading:

-

Prepare a loading solution of a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or ICR-1 AM[14][15]) in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). A typical concentration for Fluo-4 AM is 5-10 µM.

-

The loading solution may also contain Pluronic F-127 (0.02%) to aid in dye solubilization and Probenecid (2.5 mM) to inhibit dye extrusion.[14]

-

Remove the cell culture medium and wash the cells with the buffer.

-

Incubate the cells with the dye loading solution at 37°C for a specified time (e.g., 20-30 minutes for Fluo-4 AM).

-

Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.

-

-

Application of this compound:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution to the desired final concentrations in the imaging buffer. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Acquire baseline recordings of Ca2+ sparks or waves before adding the inhibitor.

-

Perfuse the cells with the buffer containing this compound and allow for equilibration (e.g., 10-15 minutes).

-

-

Image Acquisition:

-

Use a laser scanning confocal microscope equipped for live-cell imaging.

-

Excite the Ca2+ indicator at its excitation wavelength (e.g., ~488 nm for Fluo-4) and collect the emission at the appropriate wavelength (e.g., ~500-550 nm).

-

For Ca2+ sparks, acquire images in line-scan mode with a high temporal resolution (e.g., 1-2 ms per line).

-

For Ca2+ waves, acquire time-lapse images of the entire cell (x-y-t).

-

-

Data Analysis:

-

Analyze the acquired images using specialized software (e.g., ImageJ with appropriate plugins).

-

Detect and quantify Ca2+ sparks based on their amplitude, duration, and spatial spread.

-

Measure the frequency of Ca2+ waves and their propagation velocity.

-

Visualizing Signaling Pathways and Workflows

SOICR Signaling Pathway

Caption: The Store-Overload-Induced Ca2+ Release (SOICR) signaling cascade.

Mechanism of Action of this compound

Caption: Inhibition of SOICR at the Ryanodine Receptor by this compound.

Experimental Workflow for Studying SOICR Inhibition

Caption: A streamlined workflow for investigating the effects of this compound.

References

- 1. The Ryanodine Receptor Store Sensing Gate Controls Ca2+ Waves and Ca2+ Triggered Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. RyR2 mutations linked to ventricular tachycardia and sudden death reduce the threshold for store-overload-induced Ca2+ release (SOICR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Sparks in the Heart: Dynamics and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in intra-luminal calcium during spontaneous calcium waves following sensitization of ryanodine receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium sparks - Wikipedia [en.wikipedia.org]

- 7. Extinguishing the Sparks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small-molecule inhibitors of store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. “Store Operated Calcium Entry” inhibitors in cancer: Identification of a delikin SOCE/Orai1 inhibitor for pancreatic cancer | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.hellobio.com [cdn.hellobio.com]

- 15. ionbiosciences.com [ionbiosciences.com]

Core Properties and Function of Store Overload-Induced Ca2+ Release (SOICR): An In-depth Technical Guide

Introduction

Store Overload-Induced Ca2+ Release (SOICR) is a critical physiological and pathological process involving the spontaneous release of calcium ions (Ca2+) from intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. This phenomenon is triggered when the Ca2+ concentration within these stores exceeds a certain threshold. In cardiac muscle, SOICR is mediated by the cardiac ryanodine receptor (RyR2) and is a major contributor to ventricular tachyarrhythmias and sudden death[1]. This guide provides a comprehensive overview of the fundamental properties and function of SOICR, tailored for researchers, scientists, and professionals in drug development.

Basic Properties of SOICR

SOICR is characterized by several key features that distinguish it as a unique Ca2+ release mechanism:

-

Trigger Mechanism: The primary trigger for SOICR is the elevation of luminal (intra-store) Ca2+ concentration to a critical threshold[2][3]. This is distinct from Ca2+-induced Ca2+ release (CICR), which is activated by a cytosolic Ca2+ influx[1][4].

-

Key Molecular Player: The ryanodine receptor (RyR), a large ion channel, is the principal mediator of SOICR. In cardiac muscle, the RyR2 isoform is central to this process[1][5][6].

-

Pathophysiological Relevance: Dysregulation of SOICR is strongly linked to cardiac arrhythmias, specifically catecholaminergic polymorphic ventricular tachycardia (CPVT), and malignant hyperthermia[2][6][7]. Mutations in the RyR2 gene can lower the threshold for SOICR, leading to an increased propensity for spontaneous Ca2+ release and subsequent arrhythmias[2][3][4].

Function and Mechanism of SOICR

The fundamental function of SOICR is to act as a safety valve to prevent excessive Ca2+ accumulation within intracellular stores. However, in pathological states, this "safety" mechanism becomes a source of cellular dysfunction.

The molecular mechanism underlying SOICR has been a subject of intense research. A key discovery is the direct sensing of luminal Ca2+ by the RyR2 channel itself. A specific region within the RyR2 protein, the helix bundle crossing, acts as a store-sensing gate. When luminal Ca2+ levels rise, this gate is activated, leading to channel opening and the release of Ca2+ into the cytosol[1]. This can initiate Ca2+ waves that propagate through the cell, causing delayed afterdepolarizations and triggered arrhythmias in cardiomyocytes[1][4].

Mutations associated with CPVT often increase the sensitivity of RyR2 to luminal Ca2+, effectively lowering the threshold for SOICR[2][3][4]. This heightened sensitivity means that even under conditions of normal or moderately elevated SR Ca2+ load, spontaneous Ca2+ release can occur, leading to pathological signaling cascades.

Quantitative Data Summary

The following table summarizes quantitative data related to the experimental investigation of SOICR.

| Parameter | Cell Type | Condition | Observation | Reference |

| Ca2+ Oscillation Frequency | HEK293 cells expressing RyR2 mutants | Increased extracellular Ca2+ | Increased frequency of Ca2+ oscillations compared to wild-type RyR2. | [2][4] |

| Store Ca2+ Content | HEK293 cells expressing RyR2 mutants | Basal | Decreased store Ca2+ content at which spontaneous release occurs. | [2][4] |

| Single Channel Open Probability (Po) | Planar lipid bilayers with RyR2 CPVT mutants | Elevated luminal Ca2+ (0-1000 µM) | Increased Po to 0.3–0.4 for CPVT mutants vs. 0.02 for wild-type RyR2. | [2] |

| Ca2+ Oscillation Threshold | RyR2(wt) cells | Increasing extracellular Ca2+ (0.1-1.0 mM) | Ca2+ oscillations detected at lower extracellular Ca2+ concentrations in the presence of 0.3 mM caffeine. | [3][8] |

Experimental Protocols

Measurement of SOICR in HEK293 Cells

This protocol is widely used to study the effects of RyR2 mutations on SOICR in a controlled cellular environment.

Methodology:

-

Cell Culture and Transfection: Stably inducible HEK293 cell lines expressing wild-type or mutant RyR2 are cultured. Gene expression is induced, for example, with tetracycline[8].

-

Fluorescent Ca2+ Imaging:

-

Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 20 minutes at room temperature)[8].

-

Cells are then perfused with a buffer (e.g., Krebs-Ringer-Hepes) containing varying concentrations of CaCl2 (e.g., 0 to 1.0 mM) to modulate intracellular store Ca2+ levels[8].

-

Changes in intracellular Ca2+ are monitored using single-cell fluorescence imaging. The occurrence of spontaneous Ca2+ oscillations is indicative of SOICR events[4][8].

-

-

Data Analysis: The frequency of Ca2+ oscillations and the fraction of cells exhibiting oscillations at different extracellular Ca2+ concentrations are quantified to assess the propensity for SOICR[4][8]. The SR Ca2+ content can be estimated by measuring the amplitude of Ca2+ release induced by a high concentration of caffeine (e.g., 5 mM)[8].

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the gating properties of individual RyR2 channels in response to luminal Ca2+.

Methodology:

-

Vesicle Preparation: Sarcoplasmic reticulum vesicles containing RyR2 are prepared from cardiac muscle tissue or from cells overexpressing the receptor.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm) and allowed to fuse with the bilayer, incorporating RyR2 channels.

-

Electrophysiological Recording:

-

The cis chamber contains a low Ca2+ concentration to mimic diastolic cytosolic levels.

-

The trans chamber (representing the SR lumen) is perfused with solutions containing varying concentrations of Ca2+ (e.g., 0 to 1000 µM)[2].

-

Single-channel currents are recorded under voltage-clamp conditions.

-

-

Data Analysis: The open probability (Po) of the RyR2 channel is calculated at different luminal Ca2+ concentrations to determine the channel's sensitivity to luminal Ca2+ activation[2].

Visualizations

Signaling Pathway of SOICR in Cardiomyocytes

Caption: Signaling cascade of Store Overload-Induced Ca2+ Release (SOICR) leading to cardiac arrhythmia.

Experimental Workflow for SOICR Measurement in HEK293 Cells

Caption: Workflow for quantifying SOICR in a heterologous expression system.

Logical Relationship of RyR2 Mutations and SOICR

Caption: The causal chain from RyR2 mutation to arrhythmogenesis via altered SOICR.

References

- 1. The Ryanodine Receptor Store Sensing Gate Controls Ca2+ Waves and Ca2+ Triggered Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Store overload-induced Ca2+ release as a triggering mechanism for CPVT and MH episodes caused by mutations in RYR and CASQ genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RyR2 mutations linked to ventricular tachycardia and sudden death reduce the threshold for store-overload-induced Ca2+ release (SOICR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Ryanodine Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Store-Operated Calcium Entry (SOCE) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-Operated Calcium Entry (SOCE) is a crucial signaling pathway that regulates a diverse array of cellular functions, from gene expression and proliferation to immune responses. The dysregulation of SOCE has been implicated in a wide range of pathologies, including autoimmune diseases, cancer, and inflammatory conditions. This has positioned the key molecular players in this pathway, primarily the Stromal Interaction Molecule 1 (STIM1) and Orai1 proteins, as promising therapeutic targets. This technical guide provides an in-depth exploration of the therapeutic potential of SOCE inhibitors, also known as Calcium Release-Activated Calcium (CRAC) channel inhibitors. It details the underlying signaling mechanisms, presents quantitative data on the efficacy of various inhibitors, outlines key experimental protocols for their evaluation, and discusses their application in preclinical and clinical settings.

The Store-Operated Calcium Entry (SOCE) Signaling Pathway

SOCE is a cellular process that is activated in response to the depletion of calcium (Ca²⁺) stores within the endoplasmic reticulum (ER).[1] This pathway is essential for replenishing these stores and for generating sustained Ca²⁺ signals that are critical for downstream cellular functions. The core machinery of SOCE consists of two main proteins: STIM1, the ER Ca²⁺ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.[2][3]

The activation of the SOCE pathway can be summarized in the following steps:

-

ER Ca²⁺ Store Depletion: Agonist stimulation of cell surface receptors leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, causing the release of Ca²⁺ into the cytoplasm.

-

STIM1 Activation: The decrease in luminal ER Ca²⁺ is sensed by the EF-hand domain of STIM1.[4] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[3]

-

Orai1 Channel Activation: At these junctions, the activated STIM1 directly interacts with and activates Orai1 channels.[5]

-

Ca²⁺ Influx: The opening of Orai1 channels allows for the influx of extracellular Ca²⁺ into the cell, generating a sustained Ca²⁺ signal. This influx is responsible for refilling ER Ca²⁺ stores and activating various Ca²⁺-dependent downstream effectors.[6]

This intricate signaling cascade provides multiple points for therapeutic intervention, which has led to the development of a variety of SOCE inhibitors.

Therapeutic Potential of SOCE Inhibitors

The critical role of SOCE in various physiological and pathological processes makes it an attractive target for drug development. Aberrant SOCE has been linked to a number of diseases, and inhibiting this pathway has shown therapeutic promise in several areas.

-

Autoimmune and Inflammatory Diseases: SOCE is essential for the activation of immune cells, such as T lymphocytes and mast cells.[2] Consequently, SOCE inhibitors are being investigated for the treatment of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[7]

-

Cancer: Augmented SOCE has been observed in various cancers and is associated with tumor growth, proliferation, angiogenesis, and metastasis.[8] Therefore, targeting SOCE is a potential strategy for cancer therapy.

-

Acute Pancreatitis: Excessive Ca²⁺ influx through CRAC channels in pancreatic acinar cells is a key event in the pathogenesis of acute pancreatitis. The SOCE inhibitor CM4620 has shown efficacy in reducing the severity of this condition in preclinical and clinical studies.[6][9]

Quantitative Data on SOCE Inhibitors

A number of small molecule inhibitors of SOCE have been developed and characterized. The following table summarizes the in vitro potency of several of these compounds.

| Compound | Target(s) | IC₅₀ | Cell Type | Assay | Reference(s) |

| CM4620 (Zegocractin) | Orai1/STIM1, Orai2/STIM1 | 119 nM (Orai1), 895 nM (Orai2) | HEK293 | Electrophysiology | [1] |

| Synta66 | Orai1 | 3 µM | - | - | |

| GSK-5498A | CRAC channels | 1 µM | - | - | [1] |

| GSK-7975A | Orai1, Orai3, TRPV6 | 4 µM | HEK293 | Electrophysiology | [10][11] |

| RO2959 | CRAC channels, Orai1/STIM1 | 402 nM (CRAC), 25 nM (Orai1/STIM1) | - | - | [1] |

| YM-58483 (BTP2) | CRAC, TRPC3, TRPC5 | 100 nM | - | - | |

| Pyr6 | SOCE | 0.49 µM | - | - | [1] |

| AnCoA4 | Orai1 C-terminus | Sub-micromolar | - | - | [12] |

| SKF-96365 | SOCE, TRP channels | ~25-60 µM | PLP-B lymphocytes | Fura-2 Imaging | [13] |

| 2-APB | SOCE, IP₃Rs | Concentration-dependent bimodal effects | Various | - | [11] |

| Leflunomide/Teriflunomide | SOCE | Clinically relevant doses | - | Cell-based assays | [14] |

| P11 (2-APB analog) | SOCE | Ki ≈ 75 nM | Jurkat | Fura-2 Imaging | [11] |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell type used.

Key Experimental Protocols

The characterization of SOCE inhibitors relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the most critical assays.

Fluorescence-Based Calcium Add-back Assay using Fura-2 AM

This is a widely used method to quantify SOCE by measuring the influx of extracellular Ca²⁺ following the depletion of intracellular stores.[15]

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin (SERCA inhibitor)

-

SOCE inhibitor of interest

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency at the time of the experiment.

-

Fura-2 AM Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

-

Incubate cells in the loading solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

SOCE Measurement:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with Ca²⁺-free HBSS to establish a baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).

-

To deplete intracellular Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free HBSS.

-

Once the cytosolic Ca²⁺ level returns to a stable baseline, reintroduce Ca²⁺ into the extracellular solution by perfusing with HBSS containing Ca²⁺.

-

The subsequent increase in the F340/F380 ratio represents SOCE.

-

-

Inhibitor Studies:

-

Pre-incubate the cells with the desired concentration of the SOCE inhibitor for a specified time before the addition of thapsigargin. The inhibitor should be present throughout the experiment.

-

-

Data Analysis:

-

Calculate the magnitude of SOCE by subtracting the baseline fluorescence ratio from the peak ratio after Ca²⁺ re-addition.

-

Generate dose-response curves and calculate the IC₅₀ value for the inhibitor.

-

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique provides a direct measurement of the Ca²⁺ current through CRAC channels (ICRAC) and is the gold standard for characterizing the biophysical and pharmacological properties of these channels.[16]

Materials:

-

Cells expressing CRAC channels (e.g., Jurkat T cells, HEK293 cells overexpressing STIM1/Orai1)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing NaCl, CaCl₂, HEPES)

-

Intracellular (pipette) solution (e.g., containing Cs-glutamate, BAPTA, HEPES)

-

SOCE inhibitor of interest

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Plate cells in a recording chamber on the microscope stage.

-

Gigaseal Formation:

-

Lower the patch pipette onto a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

-

ICRAC Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents.

-

To activate ICRAC, deplete ER Ca²⁺ stores by including a Ca²⁺ chelator like BAPTA in the pipette solution or by perfusing the cell with a SERCA inhibitor.

-

The development of a characteristic inwardly rectifying current upon store depletion is ICRAC.

-

-

Inhibitor Application:

-

Apply the SOCE inhibitor to the bath solution and record the change in ICRAC amplitude.

-

-

Data Analysis:

-

Measure the current amplitude at a specific negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

-

In Vivo Animal Models

4.3.1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis that shares many pathological features with the human disease.[5]

Procedure:

-

Induction of Arthritis:

-

Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

-

Immunize susceptible mouse strains (e.g., DBA/1) with the emulsion via intradermal injection at the base of the tail.

-

Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[5]

-

-

Inhibitor Treatment:

-

Administer the SOCE inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) starting before or after the onset of clinical signs of arthritis.

-

-

Assessment of Disease Severity:

-

Monitor the mice daily for signs of arthritis, including paw swelling and redness.

-

Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis:

-

At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

-

Measure levels of inflammatory cytokines in the serum or joint tissue.

-

4.3.2. Xenograft Tumor Models in Mice

This model is used to evaluate the anti-cancer efficacy of SOCE inhibitors in vivo.[17]

Procedure:

-

Cell Preparation and Implantation:

-

Culture human cancer cells in vitro.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

-

-

Tumor Growth and Inhibitor Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the SOCE inhibitor according to a predetermined dosing schedule.

-

-

Monitoring Tumor Growth:

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[17]

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.

-

Clinical Development and Pharmacokinetics

Several SOCE inhibitors have advanced into clinical trials, with CM4620 (zegocractin) being one of the most prominent examples.

CM4620 Pharmacokinetics:

-

Administration: CM4620 has been administered as a continuous intravenous (IV) infusion in clinical trials for acute pancreatitis.[14]

-

Pharmacodynamics: Studies in acute pancreatitis patients have shown a good correlation between plasma levels of CM4620 and the inhibition of CRAC channel activity in immune cells, as measured by a pharmacodynamic assay of IL-2 production.[8][18] The greatest inhibition was observed at the highest blood levels of the drug.[8]

-

Dosing in Preclinical Models: In a rat model of acute pancreatitis, CM4620 was administered as a continuous IV infusion at doses of 5, 10, or 20 mg/kg.[9] In a mouse model of alcohol-induced acute pancreatitis, a dose of 0.1 mg/kg of CM4620 significantly reduced pancreatic histopathology.[6][19]

Mechanisms of Action of Different Inhibitor Classes

SOCE inhibitors can be broadly classified based on their mechanism of action.

-

Orai1 Pore Blockers: These compounds directly occlude the pore of the Orai1 channel, preventing the influx of Ca²⁺. Pyrazole derivatives like GSK-7975A and Pyr6 are thought to act via this mechanism.[20]

-

STIM1-Orai1 Interaction Inhibitors: These molecules prevent the coupling of activated STIM1 to Orai1, thereby inhibiting channel activation. AnCoA4 is an example of an inhibitor that binds to the C-terminus of Orai1 and disrupts its interaction with STIM1.[12]

-

Inhibitors of STIM1 Translocation: Some compounds, such as ML-9, have been reported to inhibit the translocation of STIM1 to the ER-plasma membrane junctions, although their specificity is a subject of ongoing research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. | BioWorld [bioworld.com]

- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CalciMedica to Present Results of PD/PK Study in Acute Pancreatitis Patients for its CRAC Channel Inhibitor CM4620 at APA Annual Meeting [prnewswire.com]

- 9. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. | Broad Institute [broadinstitute.org]

- 13. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors [mdpi.com]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. chondrex.com [chondrex.com]

- 16. Investigating the neuroprotective role of Synta-66 in type-2 diabetes mellitus-induced dementia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of SOICR Inhibitors

Disclaimer: Initial searches for a specific molecule designated "SOICR-IN-1" did not yield information on a compound with this name. The following guide provides a comprehensive overview of the discovery and development process for inhibitors of Store Overload-Induced Ca2+ Release (SOICR), a critical pathophysiological mechanism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Store Overload-Induced Ca2+ Release (SOICR)

Store Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the sarcoplasmic reticulum (SR) in muscle cells, or the endoplasmic reticulum (ER) in other cell types, spontaneously releases calcium (Ca2+) when its luminal Ca2+ concentration exceeds a certain threshold.[1][2][3] This process is primarily mediated by the ryanodine receptor (RyR), a major Ca2+ release channel on the SR/ER membrane.

In cardiac muscle, SOICR mediated by the RyR2 isoform is a key mechanism underlying delayed afterdepolarizations, which can trigger fatal cardiac arrhythmias such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1][2][4] In skeletal muscle, aberrant SOICR through the RyR1 isoform is implicated in Malignant Hyperthermia (MH).[1] Consequently, inhibiting SOICR presents a promising therapeutic strategy for these life-threatening conditions.

The SOICR Signaling Pathway and a General Experimental Workflow

The following diagrams illustrate the core SOICR signaling pathway and a typical experimental workflow for the discovery of SOICR inhibitors.

Caption: The SOICR signaling cascade.

Caption: A general workflow for SOICR inhibitor discovery.

Key Experimental Protocols

Detailed methodologies are crucial for the successful discovery and validation of SOICR inhibitors.

Cellular SOICR Assay in HEK293 Cells

This assay is often used for high-throughput screening to identify initial hit compounds.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the cardiac ryanodine receptor (RyR2).

-

Fluorescent Ca2+ Indicator Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Cells are incubated in a Ca2+-free buffer to empty intracellular stores.

-

The buffer is replaced with a solution containing a high concentration of extracellular Ca2+ and a SERCA inhibitor (e.g., thapsigargin) to induce store overload.

-

Test compounds are added to assess their ability to prevent or reduce the spontaneous Ca2+ oscillations that characterize SOICR.

-

Fluorescence intensity is measured over time using a plate reader. A decrease in the amplitude or frequency of Ca2+ waves indicates potential inhibitory activity.

-

Single-Channel Recordings in Planar Lipid Bilayers

This technique provides direct evidence of a compound's effect on the RyR2 channel.

-

Vesicle Preparation: Sarcoplasmic reticulum vesicles rich in RyR2 are isolated from cardiac tissue.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking the SR membrane.

-

Channel Incorporation: SR vesicles are added to the cis (cytosolic) side, and channel fusion into the bilayer is monitored electrically.

-

Recording Conditions:

-

The cis chamber represents the cytosol, and the trans chamber represents the SR lumen.

-

A voltage clamp is applied across the membrane.

-

To study SOICR, the trans (luminal) Ca2+ concentration is progressively increased until channel openings are observed.

-

-

Data Analysis: The effect of a test compound on the channel's open probability (Po) and mean open time is quantified in the presence of activating luminal Ca2+.

Quantitative Data Summary

The following tables present hypothetical data for a promising SOICR inhibitor, "Compound X," to illustrate typical quantitative assessments.

Table 1: Cellular SOICR Inhibition

| Compound | Concentration (µM) | Inhibition of Ca2+ Oscillation Amplitude (%) | IC50 (µM) |

| Compound X | 0.1 | 15.2 ± 2.1 | 0.85 |

| 0.5 | 48.9 ± 3.5 | ||

| 1.0 | 75.6 ± 4.2 | ||

| 5.0 | 92.1 ± 2.8 | ||

| Dantrolene (Control) | 1.0 | 65.3 ± 5.5 | 1.2 |

Table 2: Effect of Compound X on Single RyR2 Channel Activity

| Condition | Luminal [Ca2+] (mM) | Open Probability (Po) | Mean Open Time (ms) |

| Vehicle | 1 | 0.35 ± 0.04 | 2.1 ± 0.3 |

| Compound X (1 µM) | 1 | 0.08 ± 0.01 | 1.2 ± 0.2 |

| Vehicle | 5 | 0.72 ± 0.06 | 3.5 ± 0.4 |

| Compound X (1 µM) | 5 | 0.21 ± 0.03 | 1.8 ± 0.3 |

| *p < 0.05 vs. Vehicle |

Preclinical Development and Future Directions

Promising lead compounds, identified and optimized through the aforementioned assays, advance to preclinical development. This stage involves:

-

In Vivo Efficacy: Testing in animal models of CPVT or MH. These are often genetically modified mice expressing mutant RyR2 that are prone to arrhythmias upon catecholaminergic stress (e.g., exercise or epinephrine injection). Efficacy is measured by a reduction in stress-induced arrhythmias.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a dosing regimen.

-

Safety and Toxicology: Comprehensive studies to identify potential off-target effects and determine a safe therapeutic window.

The development of specific SOICR inhibitors holds great promise for the treatment of severe genetic and acquired cardiac and skeletal muscle disorders. Future research will likely focus on isoform-specific inhibitors to minimize off-target effects and the use of patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for more personalized efficacy and toxicity screening.

References

- 1. Store overload-induced Ca2+ release as a triggering mechanism for CPVT and MH episodes caused by mutations in RYR and CASQ genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ryanodine Receptor Store Sensing Gate Controls Ca2+ Waves and Ca2+ Triggered Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of cardiac ryanodine receptor by sarcoplasmic reticulum luminal Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Core Mechanisms of Cardiac Instability: A Technical Guide to SOICR and CPVT

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and the Pivotal Role of Store-Operated Ca2+ Entry-Independent Ca2+ Reactivation (SOICR)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a life-threatening inherited cardiac arrhythmia syndrome, and the central role of Store-Operated Ca2+ Entry-Independent Ca2+ Reactivation (SOICR) in its pathogenesis. This document synthesizes key quantitative data, details critical experimental protocols, and visualizes the intricate signaling pathways and experimental workflows that form the bedrock of our current understanding.

Catecholaminergic polymorphic ventricular tachycardia is an inherited disorder characterized by life-threatening cardiac arrhythmias triggered by physical or emotional stress.[1] These arrhythmias can lead to syncope and sudden cardiac death, often in young individuals with structurally normal hearts.[2] The genetic basis of CPVT primarily lies in mutations within the genes encoding the cardiac ryanodine receptor (RyR2) and calsequestrin 2 (CASQ2), both of which are crucial for regulating intracellular calcium (Ca2+) homeostasis in cardiomyocytes.[2][3]

A key mechanistic insight into CPVT pathogenesis is the concept of Store-Overload Induced Ca2+ Release (SOICR), a phenomenon where spontaneous Ca2+ release occurs from the sarcoplasmic reticulum (SR) when its Ca2+ content reaches a critical threshold.[4] In individuals with CPVT-associated mutations, this threshold is significantly lowered, leading to diastolic Ca2+ leak and the generation of delayed afterdepolarizations (DADs), which are the cellular basis for the ventricular arrhythmias characteristic of the disease.[5][6]

Quantitative Insights into SOICR and CPVT

The following tables summarize key quantitative data from foundational studies, highlighting the functional consequences of CPVT-causing mutations on RyR2 channel activity and cellular Ca2+ handling.

Table 1: Luminal Ca2+ Threshold for SOICR Activation in Wild-Type vs. CPVT-Associated RyR2 Mutants

| RyR2 Genotype | Luminal [Ca2+] for SOICR Activation | Key Findings | Reference |

| Wild-Type | ~300 µM in HEK293 cells | Establishes the baseline threshold for spontaneous Ca2+ release in a controlled cellular environment. | [7] |

| CPVT Mutants (general) | Significantly lower than Wild-Type | Mutant channels are activated by much lower luminal Ca2+ levels.[8] | [8] |

| R4496C | Ca2+ oscillations appear at 0.1-0.2 mM extracellular [Ca2+] in HEK293 cells | Demonstrates a lowered threshold for the initiation of spontaneous Ca2+ release compared to wild-type. | [5] |

| E189D | Increased propensity for SOICR | This N-terminal mutation enhances SOICR without altering FKBP12.6 binding. | [9] |

| Loss-of-Function Mutants (e.g., A4860G) | No Ca2+ oscillations observed | These mutations suppress or abolish SOICR, highlighting a different arrhythmogenic mechanism. | [7][10] |

Table 2: Single-Channel Properties of Wild-Type vs. CPVT-Associated RyR2 Mutants

| RyR2 Genotype | Open Probability (Po) at 1000 µM Luminal [Ca2+] | Cytosolic [Ca2+] for Activation | Key Findings | Reference |

| Wild-Type | 0.02 | ~100 nM | Exhibits low open probability even at high luminal Ca2+ with resting cytosolic Ca2+. | [7][8] |

| CPVT Mutants (general) | 0.3 - 0.4 | ~100 nM | Show a dramatically increased open probability in response to elevated luminal Ca2+, with no significant change in cytosolic Ca2+ sensitivity for activation.[7][8] | [7][8] |

Table 3: Cellular Ca2+ Dynamics in CPVT Models

| Model System | Parameter | Wild-Type | CPVT Mutant | Key Findings | Reference |

| HEK293 cells expressing RyR2 | Frequency of Ca2+ oscillations | Lower | Markedly increased | CPVT mutations lead to more frequent spontaneous Ca2+ release events. | [2][8] |

| HEK293 cells expressing RyR2 | Sarcoplasmic Reticulum (SR) Ca2+ store size | Larger | Decreased | The increased Ca2+ leak in mutant cells results in a smaller overall SR Ca2+ store. | [2][8] |

| CPVT patient-derived iPSC-Cardiomyocytes | Diastolic Ca2+ Spark Frequency | Lower | Increased | Demonstrates the arrhythmogenic substrate at the level of elementary Ca2+ release events. | [4][11] |

Core Experimental Protocols

The following sections provide detailed methodologies for key experiments fundamental to the study of SOICR and CPVT.

Measurement of Store-Overload Induced Ca2+ Release (SOICR) in HEK293 Cells

This protocol is adapted from studies by Jiang et al. and is designed to assess the propensity of RyR2 channels to undergo spontaneous Ca2+ release in a controlled cellular environment.[5][12]

Materials:

-

HEK293 cells stably expressing wild-type or mutant RyR2.

-

Fura-2 AM (calcium indicator).

-

Krebs-Ringer-Hepes (KRH) buffer with varying concentrations of CaCl2.

-

Caffeine (RyR2 agonist).

-

Tetracaine (RyR2 inhibitor).

-

Fluorescence microscope equipped for ratiometric Ca2+ imaging.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells under standard conditions. For transient transfections, introduce the desired RyR2 construct using a suitable transfection reagent. For stable cell lines, induce protein expression as required.

-

Dye Loading: Incubate the cells with 5 µM Fura-2 AM in KRH buffer for 20-30 minutes at room temperature.

-

Perfusion and Imaging:

-

Mount the coverslip with dye-loaded cells onto the microscope stage.

-

Perfuse the cells continuously with KRH buffer.

-

Begin perfusion with a Ca2+-free KRH buffer to establish a baseline.

-

Gradually increase the extracellular Ca2+ concentration (e.g., 0.1, 0.2, 0.3, 0.5, 1.0, 2.0 mM) to induce SR Ca2+ loading.

-

Record the Fura-2 fluorescence ratio (340/380 nm excitation) over time to monitor intracellular Ca2+ oscillations, which are indicative of SOICR.

-

-

Data Analysis:

-

Determine the threshold of extracellular [Ca2+] at which Ca2+ oscillations are initiated for both wild-type and mutant RyR2-expressing cells.

-

Quantify the frequency and amplitude of the Ca2+ oscillations at different extracellular [Ca2+] levels.

-

To estimate the SR Ca2+ content, apply a high concentration of caffeine (e.g., 5-20 mM) at the end of the experiment to induce maximal Ca2+ release. The amplitude of this caffeine-induced transient reflects the SR Ca2+ load.[12][13]

-

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the gating properties of individual RyR2 channels in a highly controlled artificial environment.[1][8]

Materials:

-

SR microsomes isolated from cardiac tissue or from cells overexpressing RyR2.

-

Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a partition with a small aperture.

-

Phospholipid solution (e.g., a 5:4:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane).[1]

-

Recording solutions for cis (cytosolic) and trans (luminal) chambers with defined Ca2+ concentrations.

-

Ag/AgCl electrodes.

-

Low-noise amplifier and data acquisition system.

Procedure:

-

Bilayer Formation:

-

"Paint" the phospholipid solution across the aperture in the partition separating the two chambers, which are filled with the recording solutions.

-

Monitor the capacitance to confirm the formation of a stable bilayer.

-

-

Microsome Fusion: Add a small amount of SR microsomes to the cis (cytosolic) chamber. The microsomes will fuse with the bilayer, incorporating RyR2 channels with their cytosolic side facing the cis chamber.[1]

-

Single-Channel Recording:

-

Apply a holding potential across the bilayer.

-

Record the ionic current flowing through the incorporated RyR2 channel.

-

To study luminal Ca2+ activation, maintain a low, constant Ca2+ concentration in the cis chamber (e.g., 45 nM) and incrementally increase the Ca2+ concentration in the trans (luminal) chamber (e.g., from 0 to 1000 µM).[8]

-

-

Data Analysis:

-

Measure the open probability (Po), mean open time, and mean closed time of the RyR2 channel at different luminal Ca2+ concentrations.

-

Compare these parameters between wild-type and mutant RyR2 channels to determine their sensitivity to luminal Ca2+ activation.

-

Isolation of Adult Mouse Cardiomyocytes

This protocol, based on Langendorff perfusion, is essential for obtaining viable single cardiac myocytes for functional and electrophysiological studies.[14][15]

Materials:

-

Adult mouse.

-

Langendorff perfusion system.

-

Ca2+-free Tyrode's solution.

-

Digestion buffer containing collagenase and hyaluronidase.[16]

-

Stopping buffer (e.g., Ca2+-free Tyrode's with bovine serum albumin).

-

Solutions with gradually increasing Ca2+ concentrations.

Procedure:

-

Heart Excision: Anesthetize the mouse and perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Ca2+-free Tyrode's solution.

-

Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Ca2+-free Tyrode's solution to clear the coronary arteries of blood.

-

Enzymatic Digestion: Switch the perfusion to the digestion buffer and continue for a duration determined empirically (typically 10-20 minutes) until the heart becomes flaccid.

-

Cell Dissociation:

-

Remove the heart from the cannula and gently tease the ventricular tissue apart in stopping buffer.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

-

Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension by sequential pelleting and resuspension in buffers with increasing Ca2+ concentrations to avoid Ca2+ paradox.

-

Cell Viability Assessment: Assess the viability and quality of the isolated cardiomyocytes based on their rod shape and clear striations.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway in CPVT under adrenergic stress.

References

- 1. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. ahajournals.org [ahajournals.org]

- 5. pnas.org [pnas.org]

- 6. ahajournals.org [ahajournals.org]

- 7. pnas.org [pnas.org]

- 8. Store overload-induced Ca2+ release as a triggering mechanism for CPVT and MH episodes caused by mutations in RYR and CASQ genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a novel mutation in the cardiac ryanodine receptor that results in catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Store-Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Store-Overload-Induced Ca2+ Release (SOICR) is a phenomenon where the spontaneous release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER), occurs when the luminal Ca2+ concentration reaches a certain threshold.[1] This process is critically involved in both normal physiological signaling and in pathological conditions, particularly cardiac arrhythmias.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a valuable model system for studying SOICR due to their robust growth characteristics and high transfection efficiency.[3][4] However, since HEK293 cells do not endogenously express sufficient levels of the cardiac ryanodine receptor (RyR2), a key channel mediating SOICR, they must be transiently or stably transfected to reconstitute this process.[1][5]

These application notes provide a comprehensive overview and detailed protocols for inducing, measuring, and analyzing SOICR in HEK293 cells expressing RyR2. While a specific protocol for a molecule designated "SOICR-IN-1" is not publicly available, the following methods are standard for investigating SOICR and can be adapted to test the effects of potential inhibitors.

Signaling Pathway of SOICR in RyR2-Expressing HEK293 Cells

The fundamental mechanism of SOICR in this model system involves the interplay between extracellular calcium, intracellular calcium stores, and the RyR2 channel. The process is initiated by an increase in the calcium load within the endoplasmic reticulum, which then triggers the opening of RyR2 channels, leading to a rapid release of calcium into the cytosol.

Figure 1: Simplified signaling pathway of SOICR in RyR2-expressing HEK293 cells.

Experimental Protocols

HEK293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging HEK293 cells to ensure they are healthy and suitable for transfection and subsequent SOICR assays.

Table 1: Reagents and Materials for HEK293 Cell Culture

| Reagent/Material | Specification | Storage Temperature |

| HEK293 Cells | Adherent, epithelial-like | 37°C, 5% CO₂ |

| Culture Medium | DMEM, high glucose | 4°C |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | -20°C (FBS), 4°C (P/S) |

| Passaging Reagent | 0.25% Trypsin-EDTA | 4°C or -20°C |

| Wash Buffer | Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free | Room Temperature |

| Culture Vessels | T-75 flasks, 6-well plates | N/A |

Protocol 1A: Cell Passaging

-

Grow HEK293 cells in a T-75 flask until they reach 80-90% confluency.[3]

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.[3]

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 1-2 minutes, or until cells detach.[3]

-

Neutralize the trypsin by adding 5-7 mL of complete culture medium (DMEM + 10% FBS).

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.

-

Seed new T-75 flasks at a 1:3 to 1:6 split ratio.[3] Change the medium every 2-3 days.[3]

Transfection of HEK293 Cells with RyR2 Plasmid

For SOICR studies, HEK293 cells must be transfected with a plasmid encoding wild-type or mutant RyR2. Lipid-based transfection methods are commonly used and yield high efficiency.[3]

Table 2: Reagents and Materials for Transfection

| Reagent/Material | Specification | Purpose |

| HEK293 Cells | 70-90% confluent in 6-well plates | Host for plasmid expression |

| RyR2 Plasmid DNA | High purity, endotoxin-free | Expression of RyR2 channel |

| Transfection Reagent | e.g., Lipofectamine 2000/3000 | Delivers DNA into cells |

| Reduced-Serum Medium | e.g., Opti-MEM | Dilution of DNA and reagent |

| Complete Culture Medium | DMEM + 10% FBS (antibiotic-free) | Cell growth post-transfection |

Protocol 2A: Lipid-Based Transfection in a 6-Well Plate

-

One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[4]

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute 2.5 µg of RyR2 plasmid DNA in 250 µL of Opti-MEM.

-

Tube B: Dilute 5 µL of Lipofectamine reagent in 250 µL of Opti-MEM.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.[6]

-

During the incubation, aspirate the medium from the cells and replace it with 2 mL of fresh, pre-warmed, antibiotic-free complete culture medium.

-

Add the 500 µL DNA-lipid complex mixture dropwise to each well.

-

Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the SOICR assay.

Induction and Measurement of SOICR

SOICR is typically induced by increasing the Ca2+ load in the ER. This is achieved by perfusing the cells with a buffer containing elevated concentrations of extracellular Ca2+.[1][5] The resulting cytosolic Ca2+ oscillations are monitored using a fluorescent Ca2+ indicator.

Figure 2: General experimental workflow for an SOICR assay in HEK293 cells.

Table 3: Solutions for SOICR Assay

| Solution | Component | Concentration |

| Krebs-Ringer-Hepes (KRH) Buffer | NaCl | 125 mM |

| KCl | 5 mM | |

| MgSO₄ | 1.2 mM | |

| KH₂PO₄ | 1.2 mM | |

| HEPES | 25 mM | |

| Glucose | 6 mM | |

| pH | 7.4 | |

| Loading Solution | Fura-2 AM | 5 µM |

| KRH Buffer | As above | |

| Perfusion Buffers | KRH Buffer | As above |

| CaCl₂ | 0 mM (baseline), 0.1 - 2.0 mM (to induce SOICR)[5][7] |

Protocol 3A: SOICR Measurement using Fura-2 AM

-

Prepare RyR2-transfected HEK293 cells grown on glass coverslips.

-

Prepare the loading solution by dissolving Fura-2 AM in KRH buffer to a final concentration of 5 µM.[1]

-

Aspirate the culture medium from the coverslips and add the loading solution. Incubate for 20-30 minutes at room temperature in the dark.[1][5]

-

Wash the cells twice with KRH buffer to remove extracellular Fura-2 AM.

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric Ca2+ imaging.

-

Begin the experiment by perfusing the cells with Ca2+-free KRH buffer to establish a baseline fluorescence ratio.

-

Induce SOICR by switching the perfusion to KRH buffer containing increasing concentrations of CaCl₂ (e.g., stepwise from 0.1 mM to 1.0 mM or higher).[5]

-

Record the fluorescence signals (e.g., at 340 nm and 380 nm excitation for Fura-2) over time. Cytosolic Ca2+ oscillations are indicative of SOICR.

-

At the end of the experiment, perfuse with a buffer containing 5 mM caffeine to induce maximal Ca2+ release and determine the total store content.[5]

Data Presentation and Analysis

Quantitative data from SOICR experiments should be summarized for clear interpretation. Key parameters include the threshold for SOICR activation, the frequency and amplitude of Ca2+ oscillations, and the fraction of responding cells.

Table 4: Example Summary of SOICR Quantitative Data

| Condition | Extracellular [Ca²⁺] for SOICR Threshold | Oscillation Frequency (oscillations/min) | Oscillation Amplitude (ΔF/F₀) | % Responding Cells |

| Control (WT-RyR2) | 0.5 ± 0.1 mM | 4.2 ± 0.5 | 1.8 ± 0.2 | 85% |

| Test Compound (e.g., "this compound") | 1.2 ± 0.2 mM | 1.1 ± 0.3 | 0.9 ± 0.1 | 30% |

| Positive Control (e.g., Caffeine 0.3 mM) | 0.2 ± 0.05 mM | 6.5 ± 0.7 | 2.1 ± 0.3 | 95% |

Data presented are hypothetical and for illustrative purposes only.

Analysis:

-